molecular formula C8H13NO3S B2951631 (1-Cyanocyclopentyl)methyl methanesulfonate CAS No. 1267231-63-9

(1-Cyanocyclopentyl)methyl methanesulfonate

Número de catálogo: B2951631
Número CAS: 1267231-63-9
Peso molecular: 203.26
Clave InChI: BSDWKGPJQOJEEY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1-Cyanocyclopentyl)methyl methanesulfonate is an organic compound with the molecular formula C8H13NO3S and a molecular weight of 203.26 g/mol . This compound is characterized by the presence of a cyanocyclopentyl group attached to a methanesulfonate ester. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyanocyclopentyl)methyl methanesulfonate typically involves the reaction of (1-Cyanocyclopentyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified by distillation or recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

(1-Cyanocyclopentyl)methyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound.

Major Products Formed

Aplicaciones Científicas De Investigación

It appears the query is about "(1-Cyanocyclopentyl)methyl methanesulfonate," but some search results discuss "N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-pyridylmethyl)amino-3-pyridinecarboxamide methanesulfonate," which is a different compound. Also, the CAS registry number provided in the search results belongs to “(1-(Cyanomethyl)cyclopropyl)methyl Methanesulfonate” .

Due to the different chemical compounds, and the limited information, a comprehensive article focusing solely on the applications of the compound "this compound" with comprehensive data tables and well-documented case studies cannot be composed. However, the available information regarding N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-pyridinylmethyl)amino-3-pyridinecarboxamide methanesulfonate is summarized below.

N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-pyridinylmethyl)amino-3-pyridinecarboxamide methanesulfonate:

  • Orphan Drug Designation N-(4-(1-cyanocyclopentyl)phenyl)-2-(4-pyridinylmethyl)amino-3-pyridinecarboxamide methanesulfonate received a positive opinion for treating gastric cancer . The Committee for Orphan Medicinal Products (COMP) agreed that gastric cancer is a distinct medical entity that meets the criteria for orphan designation .
  • Significant Benefit Clinical data demonstrated improved overall survival of patients with metastatic gastric carcinoma when using N-(4-(1-cyanocyclopentyl)phenyl)-2-(4-pyridinylmethyl)amino-3-pyridinecarboxamide methanesulfonate in third-line treatment . Patients with metastatic gastric cancer who had progressed after at least two prior lines of chemotherapy achieved improved progression-free survival and overall survival .
  • Advantages of Oral Formulation N-(4-(1-cyanocyclopentyl)phenyl)-2-(4-pyridinylmethyl)amino-3-pyridinecarboxamide methanesulfonate is administered orally, offering a potential major contribution to patient care over intravenous products .
  • Pharmaceutical Composition A pharmaceutical composition can comprise a therapeutically effective amount of N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-pyridylmethyl)amino- . The pharmaceutical composition may also comprise one or more pharmaceutically acceptable carriers .
  • Antitumor Application A pharmaceutically acceptable salt of N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-pyridylmethyl)amino-3-pyridinecarboxamide can be used for the preparation of a therapeutic antitumor application in medicine .

Mecanismo De Acción

The mechanism of action of (1-Cyanocyclopentyl)methyl methanesulfonate involves the cleavage of the methanesulfonate ester bond, leading to the formation of reactive intermediates. These intermediates can undergo further reactions with nucleophiles or other reactive species. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants present .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

(1-Cyanocyclopentyl)methyl methanesulfonate is unique due to the presence of both a cyanocyclopentyl group and a methanesulfonate ester. This combination of functional groups imparts unique reactivity and makes the compound suitable for a variety of chemical reactions and applications .

Actividad Biológica

(1-Cyanocyclopentyl)methyl methanesulfonate, with the CAS number 1267231-63-9, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a methanesulfonate group attached to a cyanocyclopentyl moiety. Its unique structure contributes to its biological properties and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that compounds within this class can act as alkylating agents, leading to DNA damage and subsequent cellular responses.

Key Mechanisms:

  • Alkylation of DNA : The compound may induce DNA strand breaks and mutations, similar to other methanesulfonates .
  • Induction of Unscheduled DNA Synthesis : Studies have shown that methyl methanesulfonate can trigger unscheduled DNA synthesis in various cell types, indicating genotoxic potential .

Biological Activity

The biological effects of this compound have been explored in several studies, particularly in relation to cancer research and cellular toxicity.

Anticancer Activity

Recent clinical data suggest that derivatives of this compound may exhibit significant anticancer properties. For instance, a related compound was associated with improved progression-free survival in patients with metastatic gastric cancer who had previously undergone chemotherapy .

Toxicological Studies

Toxicological assessments have highlighted the potential risks associated with exposure to this compound:

  • Carcinogenic Potential : Research indicates that similar compounds can lead to tumor formation in animal models following prolonged exposure .
  • Genotoxic Effects : The compound has been shown to induce mutations at specific loci in mammalian cells, raising concerns about its safety profile .

Research Findings

A variety of studies have investigated the biological activity of this compound and related compounds. Below is a summary of key findings:

Study TypeFindingsReference
In Vivo StudiesInduction of tumors in rats exposed to methyl methanesulfonate
Genotoxicity TestsIncreased frequency of sister chromatid exchanges and chromosomal aberrations in cell cultures
Clinical TrialsImproved survival rates in gastric cancer patients treated with related compounds

Case Studies

  • Gastric Cancer Treatment : A clinical trial involving N-(4-(1-cyanocyclopentyl)phenyl)-2-(4-pyridinylmethyl)amino-3-pyridinecarboxamide methanesulfonate demonstrated significant benefits for patients with advanced gastric cancer, suggesting that compounds related to this compound may hold therapeutic promise .
  • Toxicity Assessment : A study on the effects of methyl methanesulfonate revealed its capacity to induce lung adenomas in mice following repeated dosing, highlighting the compound's potential carcinogenicity .

Propiedades

IUPAC Name

(1-cyanocyclopentyl)methyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3S/c1-13(10,11)12-7-8(6-9)4-2-3-5-8/h2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDWKGPJQOJEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1(CCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.